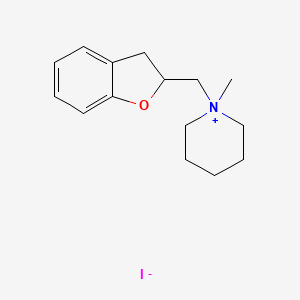![molecular formula C20H13FN2O3 B5179939 5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It was first synthesized by researchers at the University of Nottingham and has since gained attention for its potential applications in scientific research.
作用機序
FGIN-1-27 acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which inhibits its activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in various neurological processes. By inhibiting mGluR5 activity, FGIN-1-27 has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to decrease the release of glutamate, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which may be due to its ability to decrease glutamate release.
実験室実験の利点と制限
One of the advantages of using FGIN-1-27 in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on various neurological processes. However, one limitation of using FGIN-1-27 is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of FGIN-1-27 in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have potential therapeutic effects in animal models of stroke and traumatic brain injury, which may lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of FGIN-1-27 and its effects on various neurological processes.
合成法
FGIN-1-27 can be synthesized using a multistep process starting with the reaction of 3-fluorobenzaldehyde and 2-acetylfuran in the presence of a base to yield the intermediate, 5-(3-fluorophenyl)-2-furylmethanol. This intermediate is then oxidized using a mild oxidizing agent to yield 5-(3-fluorophenyl)-2-furylcarbaldehyde. The final step involves the reaction of the aldehyde intermediate with 3-phenyl-2,4-thiazolidinedione in the presence of a base, which yields FGIN-1-27.
科学的研究の応用
FGIN-1-27 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
(5E)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-14-6-4-5-13(11-14)18-10-9-16(26-18)12-17-19(24)23(20(25)22-17)15-7-2-1-3-8-15/h1-12H,(H,22,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOHASILCPADTJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)



![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)